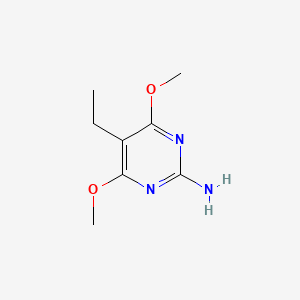

5-Ethyl-4,6-dimethoxypyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

5-ethyl-4,6-dimethoxypyrimidin-2-amine |

InChI |

InChI=1S/C8H13N3O2/c1-4-5-6(12-2)10-8(9)11-7(5)13-3/h4H2,1-3H3,(H2,9,10,11) |

InChI Key |

WJUMOAPVZYHKEX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(N=C1OC)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Architectural Chemistry and Application Profiling of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine

Executive Summary

In the landscape of modern agrochemical and pharmaceutical design, the functionalization of heterocyclic cores dictates the efficacy, selectivity, and pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs). 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6) represents a highly specialized building block. By integrating an ethyl group at the 5-position of the classic 4,6-dimethoxypyrimidin-2-amine scaffold, chemists can precisely tune the lipophilicity and steric bulk of the molecule. This in-depth technical guide explores the structural rationale, mechanistic applications, and validated synthetic protocols for this critical intermediate.

Structural Analytics & Physicochemical Profile

The molecular architecture of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is purposefully designed for target engagement. The pyrimidine core provides a rigid, planar scaffold. The two methoxy groups at the 4- and 6-positions act as strong electron-donating groups via resonance, increasing the electron density of the pyrimidine ring and enhancing the hydrogen-bond acceptor capability of the ring nitrogens.

Crucially, the addition of the 5-ethyl group is not merely a structural afterthought; it actively increases the partition coefficient (LogP) of the core. This enhanced lipophilicity facilitates superior penetration through waxy plant cuticles (in agrochemical applications) and lipid bilayers (in pharmaceutical applications) compared to its unsubstituted counterpart.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine |

| CAS Registry Number | [1] |

| Molecular Formula | C8H13N3O2 |

| Molecular Weight | 183.21 g/mol |

| SMILES String | NC1=NC(OC)=C(CC)C(OC)=N1 |

| Physical State (20°C) | Solid, crystalline powder |

| Key Functional Groups | Primary amine, methoxy ethers, pyrimidine ring |

| Commercial Purity Standard | ≥98.0% (HPLC) [2] |

Mechanistic Role in Agrochemical & Pharmaceutical Design

Agrochemical Application: ALS Inhibition

The primary industrial application of the 2-amino-4,6-dimethoxypyrimidine moiety is as the active pharmacophore in sulfonylurea herbicides . These compounds function by inhibiting Acetolactate Synthase (ALS), the first common enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

When 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is coupled with an arylsulfonyl isocyanate, the resulting sulfonylurea exhibits distinct binding kinetics. The 5-ethyl group projects into a specific hydrophobic pocket within the ALS enzyme channel. This steric interaction locks the molecule into an optimal conformation, dramatically increasing binding affinity and altering the selectivity profile between crop and weed ALS variants.

Fig 1: Mechanism of action for ALS-inhibiting compounds utilizing the pyrimidine core.

Pharmaceutical Application: Kinase Inhibition

In oncology drug discovery, the 2-aminopyrimidine motif is a privileged structure for ATP-competitive kinase inhibitors. The 2-amino group forms critical, directional hydrogen bonds with the backbone carbonyls of the kinase hinge region. The 5-ethyl group is strategically positioned to exploit the "gatekeeper" hydrophobic pocket, improving kinase selectivity and preventing off-target toxicity [3].

Synthetic Methodologies & Experimental Protocols

The synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is achieved through a robust, three-step linear sequence starting from commercially available diethyl 2-ethylmalonate and guanidine hydrochloride.

Fig 2: Three-step synthetic workflow for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.

Protocol 1: Methoxylation of 2-Amino-4,6-dichloro-5-ethylpyrimidine

The final step requires precise control of nucleophilic aromatic substitution (SNAr).

Rationale & Causality: Sodium methoxide (NaOMe) in methanol is utilized. The strict temperature control (0-5°C) during the initial addition is critical because the substitution of the first chlorine atom is highly exothermic. If the temperature spikes, NaOMe acts as a base rather than a nucleophile, leading to ring-opening degradation. Refluxing is only initiated after the first substitution to provide the activation energy required to displace the more sterically hindered second chlorine atom.

Step-by-Step Procedure:

-

Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 100 mL of anhydrous methanol.

-

Substrate Addition: Add 10.0 g (48.5 mmol) of 2-amino-4,6-dichloro-5-ethylpyrimidine. Stir until a uniform suspension is formed.

-

Controlled Nucleophilic Attack: Cool the reactor to 0-5°C using an ice-water bath. Dropwise, add 22.0 mL (121.2 mmol, 2.5 eq) of a 30% NaOMe in methanol solution over 30 minutes. Maintain internal temperature below 10°C.

-

Thermal Activation: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 4 hours.

-

Self-Validating In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in water, and analyze via TLC (Hexane:EtOAc 1:1). The reaction is deemed complete only when the mono-chloro intermediate spot is entirely consumed. If >1% remains, continue reflux for 1 additional hour.

-

Quenching & Neutralization: Cool the mixture to room temperature. Carefully neutralize to pH 7.0 using 1M HCl to prevent the formation of highly basic impurities.

-

Isolation: Concentrate the mixture under reduced pressure to remove methanol. Partition the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude product. Recrystallize from ethanol to obtain pure 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound for downstream coupling, rigorous Quality Control (QC) must be applied.

Protocol 2: HPLC Purity Analysis

Rationale & Causality: The use of 0.1% Trifluoroacetic acid (TFA) in the aqueous mobile phase is an absolute requirement, not a suggestion. The primary amine at the 2-position and the pyrimidine nitrogens possess basic pKa values. Without an ion-pairing agent like TFA to fully protonate these sites, the analyte will interact unpredictably with residual silanols on the C18 stationary phase. This causes severe peak tailing and prevents accurate integration. TFA ensures a sharp, Gaussian peak shape by maintaining a consistent ionization state.

Step-by-Step Procedure:

-

Column Selection: Mount a C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) onto the HPLC system.

-

Mobile Phase Preparation:

-

Phase A: 0.1% TFA in LC-MS grade Water.

-

Phase B: 100% LC-MS grade Acetonitrile.

-

-

Sample Preparation: Dissolve 5 mg of the product in 10 mL of Methanol (0.5 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

-

Gradient Program:

-

0-2 min: 10% B

-

2-12 min: Linear ramp to 90% B

-

12-15 min: Hold at 90% B

-

15-16 min: Return to 10% B (equilibration)

-

-

Parameters: Set flow rate to 1.0 mL/min, injection volume to 10 µL, and column oven to 30°C.

-

Detection: Monitor UV absorbance at 254 nm (optimal for the pyrimidine chromophore). Integrate the main peak area to confirm ≥98.0% purity.

References

5-Ethyl-4,6-dimethoxypyrimidin-2-amine: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications

Executive Summary

In the landscape of advanced heterocyclic chemistry, 2-aminopyrimidine derivatives serve as foundational building blocks for a vast array of active pharmaceutical ingredients (APIs) and high-efficacy agrochemicals. 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6) is a highly specialized intermediate characterized by its unique substitution pattern: a nucleophilic 2-amino group, electron-donating 4,6-dimethoxy groups, and a sterically significant 5-ethyl moiety[1].

This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and its critical role in the development of sulfonylurea-based Acetolactate Synthase (ALS) inhibitors.

Physicochemical Profiling

Accurate physicochemical characterization is the first step in integrating a molecular building block into a larger synthetic pipeline. The 5-ethyl substitution increases the lipophilicity of the molecule compared to its unsubstituted analogs, directly impacting its partition coefficient and downstream target binding kinetics.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine | Computed |

| CAS Number | 138915-47-6 | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Molecular Formula | C₈H₁₃N₃O₂ | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Structural Motif | Pyrimidine core with C5-alkyl and C4,C6-alkoxy substitutions | [3] |

Structural and Mechanistic Significance

The rational design of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine leverages several distinct chemical features:

-

The 2-Amino Handle: Acts as the primary nucleophilic site for coupling reactions, specifically for reacting with arylsulfonyl isocyanates to form the critical sulfonylurea bridge[4].

-

4,6-Dimethoxy Groups: These groups exert a dual effect. Inductively, the oxygen atoms withdraw electron density, but through resonance, they donate electron density into the pyrimidine ring. This stabilizes the ring system and modulates the pKa of the 2-amino group, ensuring it remains nucleophilic enough for coupling but stable enough to resist premature degradation[3].

-

The 5-Ethyl Steric Bulk: The ethyl group at the C5 position is not merely a structural placeholder; it is a critical pharmacophoric element. In biological targets, this lipophilic protrusion engages in van der Waals interactions within hydrophobic enzymatic pockets, significantly enhancing binding affinity[3].

Experimental Workflow: Three-Step Synthesis Protocol

The industrial and laboratory-scale synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine relies on a robust, self-validating three-step pathway: Cyclization, Chlorination, and Nucleophilic Aromatic Substitution (SNAr)[2],[5].

Figure 1: Step-by-step synthesis workflow of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.

Step 1: Base-Catalyzed Cyclization

-

Objective: Construct the functionalized pyrimidine core.

-

Causality: Guanidine nitrate acts as a bis-nucleophile. However, to drive the condensation with the ester carbonyls of diethyl ethylmalonate, a strong base (sodium methoxide) is required. The base deprotonates the guanidine, significantly enhancing its nucleophilicity and facilitating the transesterification/amidation cascade that closes the ring[2],[5].

-

Protocol:

-

Charge a dry, nitrogen-purged reactor with 1.0 equivalent of guanidine nitrate and 1.1 equivalents of diethyl ethylmalonate.

-

Suspend the mixture in anhydrous methanol.

-

Dropwise, add 3.0 equivalents of a 30% sodium methoxide solution in methanol while maintaining the internal temperature below 40°C to prevent uncontrolled exothermic runaway.

-

Heat the mixture to reflux (approx. 65-70°C) for 4 hours.

-

Cool to room temperature, concentrate under vacuum, and neutralize with dilute HCl to precipitate the intermediate.

-

-

Self-Validating Checkpoint: Complete consumption of the malonate ester is confirmed via TLC (Eluent: EtOAc/Hexane 1:1). The resulting 2-amino-5-ethylpyrimidine-4,6-diol precipitates as a white solid upon neutralization.

Step 2: Chlorination via POCl₃

-

Objective: Activate the C4 and C6 positions for subsequent substitution.

-

Causality: The diol intermediate exists predominantly in its thermodynamically stable keto tautomer (pyrimidone). Hydroxyl/keto groups are exceptionally poor leaving groups. Phosphorus oxychloride (POCl₃) acts as a chlorinating agent that converts these tautomeric oxygen atoms into highly reactive imoyl chlorides, establishing the necessary leaving groups for Step 3[5].

-

Protocol:

-

Suspend the dried 2-amino-5-ethylpyrimidine-4,6-diol in an excess of POCl₃ (approx. 5.0 equivalents).

-

Add a catalytic amount of N,N-dimethylaniline to accelerate the chlorination.

-

Heat the mixture gradually to 105°C and hold for 3.5 hours.

-

Carefully quench the reaction by pouring the cooled mixture over crushed ice (highly exothermic). Extract with dichloromethane (DCM).

-

-

Self-Validating Checkpoint: GC-MS or LC-MS must confirm a mass shift corresponding to the loss of two oxygen atoms and the addition of two chlorine isotopes, yielding the dichloro-intermediate.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

-

Objective: Install the final methoxy groups.

-

Causality: The pyrimidine ring is electron-deficient due to the electronegative nitrogen atoms and the chlorine substituents. This electron deficiency makes the C4 and C6 carbons highly electrophilic and susceptible to SNAr by the strong methoxide nucleophile[2].

-

Protocol:

-

Dissolve the dichloro-intermediate in anhydrous methanol.

-

Add 2.5 equivalents of sodium methoxide solution dropwise at 0°C.

-

Warm the reaction to 60°C and stir for 5 hours.

-

Concentrate the mixture, partition between water and ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

-

-

Self-Validating Checkpoint: HPLC analysis should indicate >98% purity of the final product. ¹H-NMR will confirm the structure via the appearance of a sharp singlet integrating to 6 protons (~3.9 ppm) representing the two symmetric methoxy groups.

Table 2: Quantitative Reaction Optimization Metrics

| Synthesis Step | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | In-Process Purity |

| 1. Cyclization | Diethyl ethylmalonate, NaOMe | 65-70 | 4.0 | 82 - 86% | >95% (TLC) |

| 2. Chlorination | POCl₃, N,N-Dimethylaniline | 105 | 3.5 | 75 - 79% | >98% (GC-MS) |

| 3. Methoxylation | NaOMe, Methanol | 60 | 5.0 | 80 - 85% | >99% (HPLC) |

Applications in Agrochemical & Drug Development

The primary industrial application of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is its use as a precursor for sulfonylurea herbicides . These compounds are highly prized for their low mammalian toxicity, broad-spectrum efficacy, and low application rates[4].

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Sulfonylureas synthesized from this pyrimidine derivative act as potent, competitive inhibitors of Acetolactate Synthase (ALS)[3]. ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine[4].

Figure 2: Mechanism of action for pyrimidine-based sulfonylureas inhibiting Acetolactate Synthase (ALS).

Causality in Drug Design: When the 5-ethyl-4,6-dimethoxypyrimidin-2-amine moiety is coupled to an arylsulfonyl group, the resulting molecule mimics the geometry of the natural substrates (pyruvate and 2-ketobutyrate). The 5-ethyl group specifically projects into a hydrophobic pocket within the ALS substrate access channel. This steric anchoring prevents the natural substrate from reaching the catalytic center, halting BCAA synthesis, leading to rapid tissue autophagy and plant death[4],[3].

References

- Google Patents. "CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine." Patent Literature.

-

Frontiers in Plant Science. "Acetolactate Synthase-Inhibiting Gametocide Amidosulfuron Causes Chloroplast Destruction, Tissue Autophagy, and Elevation of Ethylene Release in Rapeseed." Frontiers. Available at: [Link]

-

ResearchGate / Journal of Molecular Modeling. "Molecular basis of two pyrimidine-sulfonylurea herbicides: from supramolecular arrangement to acetolactate synthase inhibition." ResearchGate. Available at: [Link]

Sources

- 1. 138915-47-6|5-Ethyl-4,6-dimethoxypyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Acetolactate Synthase-Inhibiting Gametocide Amidosulfuron Causes Chloroplast Destruction, Tissue Autophagy, and Elevation of Ethylene Release in Rapeseed [frontiersin.org]

- 5. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

Physicochemical characteristics of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine

An In-Depth Technical Guide to 5-Ethyl-4,6-dimethoxypyrimidin-2-amine: Properties, Synthesis, and Characterization

Foreword: Navigating Data Scarcity with Chemical Logic

In the landscape of chemical research and development, it is not uncommon to encounter compounds for which comprehensive, publicly available data is sparse. 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is one such molecule. A direct search yields limited specific experimental data. However, this is not a barrier but an opportunity to apply fundamental chemical principles and deductive reasoning. This guide has been structured to build a robust technical profile of the target molecule by leveraging extensive data from its parent compound, 2-Amino-4,6-dimethoxypyrimidine, and its direct synthetic precursors. By analyzing the structure-property relationships and established synthetic pathways for analogous compounds, we can construct a scientifically rigorous and practical guide for researchers, scientists, and drug development professionals. This document serves as both a repository of known information and a roadmap for the empirical validation of the predicted characteristics of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.

Core Physicochemical Profile: Predictions and Rationale

The introduction of an ethyl group at the C5 position of the pyrimidine ring is expected to modulate the physicochemical properties of the parent 2-Amino-4,6-dimethoxypyrimidine molecule. The following table summarizes the known properties of the parent compound and provides expert-predicted values for our target compound, explaining the scientific basis for these predictions.

| Property | 2-Amino-4,6-dimethoxypyrimidine (Parent Compound) | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (Target Compound - Predicted) | Rationale for Prediction |

| IUPAC Name | 4,6-dimethoxypyrimidin-2-amine[1][2] | 5-Ethyl-4,6-dimethoxypyrimidin-2-amine | Standard IUPAC nomenclature for the ethyl-substituted derivative. |

| CAS Number | 36315-01-2[1][2][3] | Not readily available | Specific CAS numbers are assigned upon registration of a new substance. |

| Molecular Formula | C₆H₉N₃O₂[1][2] | C₈H₁₃N₃O₂ | Addition of a C₂H₄ moiety from the ethyl group. |

| Molecular Weight | 155.15 g/mol [1][2] | 183.21 g/mol | Calculated based on the addition of the ethyl group (28.06 g/mol ). |

| Appearance | White to off-white crystalline powder/solid[1] | Predicted to be a white to off-white crystalline solid | The core chromophore is unchanged; the solid state is typical for such structures. |

| Melting Point | 94-96 °C[1] | Predicted to be slightly lower or in a similar range | The ethyl group may disrupt crystal lattice packing, potentially lowering the melting point. However, increased van der Waals forces could counteract this. Empirical data is needed. |

| Solubility | Slightly soluble in Chloroform and Methanol[1][4]. | Predicted to have increased solubility in nonpolar organic solvents (e.g., Toluene, Ethyl Acetate) and slightly decreased solubility in polar solvents (e.g., water). | The addition of the nonpolar ethyl group increases the overall lipophilicity of the molecule. |

| pKa | 4.02 ± 0.10[1] | Predicted to be very similar (e.g., 4.0 - 4.2) | The ethyl group at the 5-position is electronically neutral and should not significantly impact the basicity of the ring nitrogens or the amino group. |

Proposed Synthesis Pathway and Mechanistic Considerations

The synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine can be logically designed based on well-established pyrimidine chemistry, starting from diethyl ethylmalonate. This multi-step process leverages intermediates for which experimental data has been reported, lending high confidence to this proposed route[5].

Core Rationale: The synthesis hinges on constructing the pyrimidine ring through a condensation reaction, followed by functional group interconversion to install the desired methoxy groups. This is a classic and robust approach in heterocyclic chemistry.

Step-by-Step Synthetic Protocol:

-

Step 1: Cyclization to form 2-Amino-5-ethylpyrimidine-4,6-diol (Intermediate A)

-

Reaction: Condensation of diethyl ethylmalonate with guanidine in the presence of a strong base like sodium ethoxide.

-

Mechanism: The ethoxide deprotonates the guanidine, which then acts as a nucleophile, attacking the carbonyl carbons of the diethyl ethylmalonate. Intramolecular cyclization followed by elimination of ethanol yields the stable dihydroxypyrimidine ring.

-

Field Insight: This reaction is a variation of the classic Biginelli reaction. Using an excess of sodium ethoxide drives the reaction to completion[5]. The resulting diol (A) is often a high-melting solid due to extensive hydrogen bonding and can be isolated by acidification of the reaction mixture[5]. A reported melting point for this intermediate is >250 °C[5].

-

-

Step 2: Chlorination to form 4,6-Dichloro-5-ethylpyrimidin-2-amine (Intermediate B)

-

Reaction: Treatment of the diol (A) with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Mechanism: The hydroxyl groups are converted into better leaving groups by the POCl₃, which are then displaced by chloride ions. This is a standard method for converting hydroxypyrimidines to chloropyrimidines.

-

Field Insight: This reaction must be performed under anhydrous conditions, as POCl₃ reacts violently with water. The reaction is often run at reflux. The product (B) is a key reactive intermediate, with a reported melting point of 183–185 °C[5]. Its reactivity is heightened by the electron-withdrawing nature of the pyrimidine ring and the nitro group (if present in other syntheses)[6].

-

-

Step 3: Methoxylation to form 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (Final Product)

-

Reaction: Nucleophilic aromatic substitution of the chloro groups on intermediate (B) with sodium methoxide in methanol.

-

Mechanism: The highly reactive chloro groups are readily displaced by the methoxide nucleophile. The reaction typically proceeds smoothly at or slightly above room temperature.

-

Field Insight: The reaction progress can be conveniently monitored by TLC or HPLC, observing the disappearance of the dichlorinated intermediate. The final product is typically purified by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture.

-

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized 5-Ethyl-4,6-dimethoxypyrimidin-2-amine requires a suite of analytical techniques. The expected spectral features are predicted based on the known data of its precursors and parent compound.

Predicted Spectroscopic Data:

| Technique | Expected Features for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine |

| ¹H NMR | - NH₂ Signal: A broad singlet around δ 6.0-7.0 ppm. - Methoxy Protons (OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to 6H. - Ethyl Protons (CH₂CH₃): A quartet around δ 2.5-2.7 ppm (2H) and a triplet around δ 1.1-1.3 ppm (3H). This is supported by similar shifts for the ethyl group in the dichlorinated intermediate (B)[5]. |

| ¹³C NMR | - C4/C6 (with OCH₃): Peaks around δ 160-165 ppm. - C2 (with NH₂): Peak around δ 155-160 ppm. - C5 (with Ethyl): Peak around δ 115-120 ppm. - Methoxy Carbons (OCH₃): Peak around δ 53-55 ppm. - Ethyl Carbons (CH₂CH₃): Peaks around δ 22-24 ppm (CH₂) and δ 12-14 ppm (CH₃)[5]. |

| FT-IR (KBr) | - N-H Stretch: Broad peaks in the 3300-3500 cm⁻¹ region from the primary amine. - C-H Stretch: Peaks in the 2900-3000 cm⁻¹ region (aliphatic C-H from ethyl and methoxy groups). - C=N & C=C Stretch: Strong absorptions in the 1550-1650 cm⁻¹ region, characteristic of the pyrimidine ring. - C-O Stretch: Strong peaks around 1050-1250 cm⁻¹ from the methoxy groups. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 183, corresponding to the molecular weight. - Fragmentation: Expect loss of methyl (M-15), ethyl (M-29), and methoxy (M-31) radicals. |

Experimental Protocol: HPLC Purity Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of synthesized organic compounds. A reverse-phase method is most appropriate for this molecule's polarity.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both with 0.1% formic acid.

-

Justification: Formic acid aids in protonating the basic amine, leading to sharper peaks and better chromatography.

-

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Justification: The pyrimidine ring is aromatic and will have strong UV absorbance around this wavelength.

-

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Acetonitrile/Water mixture.

-

Self-Validation: The method's validity is confirmed by observing a sharp, symmetrical peak for the main compound. The retention time should be consistent across multiple injections. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

Potential Applications and Strategic Importance

The 2-amino-4,6-disubstituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry and agrochemical design[1][3]. The presence of an amino group for further derivatization and tunable methoxy groups makes it a versatile building block.

-

Drug Development: Pyrimidine derivatives are core components of numerous FDA-approved drugs, including kinase inhibitors for oncology (e.g., Imatinib) and antiviral agents. The 5-ethyl group can provide beneficial steric interactions within a target protein's binding pocket, potentially improving potency or selectivity.

-

Agrochemicals: This scaffold is central to many sulfonylurea herbicides[7]. The substituents on the pyrimidine ring are critical for determining the spectrum of weed control and crop safety. 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is a valuable intermediate for synthesizing new herbicide candidates.

-

Materials Science: The hydrogen-bonding capabilities of the amino group and the aromatic nature of the pyrimidine ring make such compounds interesting for developing supramolecular assemblies and organic electronic materials[7].

Safety and Handling

While specific toxicity data for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is not available, standard laboratory precautions for handling novel organic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]

-

Dolezal, M., et al. (2007). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed Central (PMC). Retrieved from [Link]

-

ResearchGate. (2025, October 15). Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

Iraqi Journal of Science. (2025, January 15). Preparation and Characterization of Some New Compounds Derived from 2-amino-4,6 dimethoxy pyrimidine and Some Drugs, Evaluation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Retrieved from [Link]

-

Elements China. (2021, June 10). Titanium IV Sulfate O8S2Ti CAS No.13693-11-3. Retrieved from [Link]

-

Unilong. (n.d.). China Titanium sulphate CAS 13693-11-3 factory and manufacturers. Retrieved from [Link]

- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

QuickCompany. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 36315-01-2: 2-Amino-4,6-dimethoxypyrimidine [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 2-Amino-4,6-dimethoxypyrimidine 98 36315-01-2 [sigmaaldrich.com]

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine

Executive Summary

5-Ethyl-4,6-dimethoxypyrimidin-2-amine (hereafter EDMP ) is a critical heterocyclic intermediate employed in the synthesis of sulfonylurea herbicides, including Sulfosulfuron, Rimsulfuron, and Amidosulfuron. Its purity directly dictates the yield and efficacy of the final active pharmaceutical/agrochemical ingredient (API/AI).

This technical guide provides an in-depth analysis of the solubility profile of EDMP. While specific thermodynamic tables for the 5-ethyl derivative are often proprietary, this guide synthesizes data from structural analogs (specifically the non-ethylated parent, 2-Amino-4,6-dimethoxypyrimidine) and process patents to establish a robust solvent selection strategy. We present a self-validating experimental protocol for determining precise solubility curves and thermodynamic parameters (

Molecular Characterization & Solubility Prediction[1][2][3]

Understanding the solute-solvent interaction requires a structural analysis of EDMP compared to its primary analog.

Structural Analysis[2]

-

Chemical Name: 5-Ethyl-4,6-dimethoxypyrimidin-2-amine[1]

-

Core Scaffold: Pyrimidine ring (aromatic, electron-deficient).

-

Functional Groups:

-

C2-Amino (-NH₂): Hydrogen bond donor/acceptor; enhances polarity and solubility in protic solvents.

-

C4, C6-Methoxy (-OCH₃): Hydrogen bond acceptors; increase lipophilicity relative to hydroxyls but maintain moderate polarity.

-

C5-Ethyl (-CH₂CH₃): Hydrophobic moiety; significantly increases

(partition coefficient) compared to the non-ethylated analog.

-

Predicted Solubility Profile (vs. Analog)

The 5-ethyl group introduces a "lipophilic shift" in the solubility profile compared to 2-Amino-4,6-dimethoxypyrimidine (ADMP).

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility Trend (vs. ADMP) |

| Polar Protic | Methanol, Ethanol, IPA | H-bonding (Solute NH₂ | Moderate. Slightly lower than ADMP due to steric/hydrophobic ethyl group. |

| Polar Aprotic | DMF, DMSO, DMAc | Dipole-Dipole, H-bond acceptance | High. Excellent solvency; preferred for reaction media but poor for crystallization (hard to remove). |

| Aromatic | Toluene, Xylene, Chlorobenzene | Good (Hot). Ethyl group enhances interaction with aromatic solvents. Ideal for recrystallization. | |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole | Moderate to Good. Solubility increases sharply with temperature. |

| Non-Polar | n-Hexane, Heptane | Van der Waals | Low. Used as anti-solvents to induce precipitation. |

Experimental Protocol: Determination of Solubility

To generate precise thermodynamic data for process scale-up, we utilize a Dynamic Laser Monitoring Method . This protocol is superior to the static gravimetric method as it minimizes solvent loss and equilibration time errors.

Protocol Design (Self-Validating)

Objective: Determine the mole fraction solubility (

Apparatus:

-

Jacketed glass vessel (50 mL) with precision temperature control (

K). -

Laser monitoring system (transmissivity detector).[1]

-

Magnetic stirrer (constant RPM).[1]

Workflow:

-

Preparation: Add a known mass (

) of solvent to the vessel. -

Saturation: Add excess EDMP solid until turbidity is persistent.

-

Equilibration: Heat to

(e.g., 323.15 K) to dissolve, then cool slowly until turbidity reappears (nucleation), or use the synthetic method :-

Add exact mass of solute (

). -

Heat slowly (

K/min).[1] -

Record Temperature (

) when the laser transmittance hits maximum (solution becomes clear).

-

-

Iteration: Add more solute to the same vessel and repeat to find the next

. -

Validation: Repeat cooling to observe

(cloud point).[1] The hysteresis between

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Analysis & Data Interpretation

Once experimental data is gathered, it must be modeled to extract thermodynamic parameters essential for process design.

Modified Apelblat Model

The solubility of EDMP in organic solvents typically follows the modified Apelblat equation, which correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression.

-

Interpretation: Positive deviation indicates endothermic dissolution.

Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate:

-

Enthalpy of Solution (

):-

Insight: EDMP dissolution is typically endothermic (

), meaning solubility increases with temperature. This confirms that cooling crystallization is a viable purification method.

-

-

Gibbs Free Energy (

):-

Insight: A positive

indicates the process is not spontaneous for the pure solid entering a standard state solution, but the mixing entropy drives the dissolution up to saturation.

-

Process Engineering: Purification & Solvent Selection

For the 5-ethyl derivative, purity is paramount to avoid side reactions in sulfonylurea coupling.

Recommended Solvent Systems

Based on the "Lipophilic Shift" of the ethyl group, the following systems are optimized for Recrystallization :

-

Primary Choice: Toluene [2]

-

Rationale: High temperature coefficient of solubility. EDMP is highly soluble at boiling point (110°C) but crystallizes well upon cooling to 20°C. The aromatic

interactions favor the pyrimidine ring. -

Purity Impact: Excellent rejection of polar impurities (salts, inorganic precursors) and ultra-lipophilic byproducts.

-

-

Alternative: Ethyl Acetate / Hexane (Anti-solvent)

-

Rationale: Dissolve in hot Ethyl Acetate, then slowly add Hexane.

-

Use Case: When thermal degradation is a concern (lower boiling point than toluene).

-

Recrystallization Process Flow

The following diagram outlines the optimized purification process for EDMP.

Figure 2: Optimized recrystallization process flow using Toluene as the solvent.

Conclusion

The solubility profile of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is governed by the interplay between its polar amino/methoxy groups and the hydrophobic ethyl substituent. While it behaves similarly to its non-ethylated analog (ADMP), the ethyl group necessitates slightly more non-polar solvent systems for optimal purification.

Key Takeaways:

-

Toluene is the superior solvent for industrial recrystallization due to its steep solubility-temperature curve.

-

Endothermic Dissolution confirms that cooling crystallization is the most energy-efficient separation technique.

-

Dynamic Laser Monitoring is the recommended protocol for generating precise internal solubility standards.

References

-

Solubility of Pyrimidine Analogs

-

Wang, J., et al. "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Chemical & Engineering Data, 2018.

- Note: Provides the baseline thermodynamic model and method valid

-

-

Synthesis and Purification of Sulfonylurea Intermediates

-

Bensulfuron-methyl and Related Herbicides

-

University of Hertfordshire. "Bensulfuron-methyl PPDB: Pesticide Properties DataBase."

- Note: Confirms the solubility characteristics of the final coupled product and precursors.

-

-

Experimental Methodology

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

- Note: Foundational reference for the Modified Apelblat Equ

-

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 3. 2-Amino-4,6-dimethoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Bensulfuron-methyl (Ref: DPX F5384) [sitem.herts.ac.uk]

- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

pKa values and ionization behavior of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine

An In-Depth Technical Guide to the pKa and Ionization Behavior of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, permeability, protein binding, and target engagement.[1] This guide provides a comprehensive technical analysis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine, a substituted pyrimidine of interest in medicinal chemistry. We will explore its structural attributes, predict its ionization behavior based on substituent effects, detail rigorous experimental and computational methodologies for pKa determination, and interpret the resulting data in the context of drug development. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure scientific integrity and practical applicability.

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

The extent to which a drug molecule is ionized in different physiological environments is a critical determinant of its overall efficacy and safety profile. The Henderson-Hasselbalch equation quantitatively relates pH, pKa, and the ratio of the ionized to the un-ionized forms of a compound.[2] This relationship is central to understanding:

-

Solubility: The ionized form of a drug is typically more water-soluble, which is crucial for formulation and administration.

-

Permeability: The neutral, un-ionized form is generally more lipophilic and thus more capable of passively diffusing across biological membranes, such as the intestinal epithelium and the blood-brain barrier.

-

Absorption, Distribution, Metabolism, and Excretion (ADME): The ionization state affects everything from absorption in the gastrointestinal tract to binding to plasma proteins and interaction with metabolic enzymes and transporters.[3]

Therefore, the precise determination of pKa is not merely an academic exercise but a foundational step in rational drug design and development.[4]

Molecular Structure and Predicted Ionization of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine

5-Ethyl-4,6-dimethoxypyrimidin-2-amine is a heterocyclic compound built on a pyrimidine core. The pyrimidine ring itself is a weak base due to the presence of two nitrogen atoms.[5][6] The ionization behavior of the parent molecule is significantly modulated by its substituents.

-

Potential Protonation Sites: There are three primary sites for protonation: the two ring nitrogens (N1 and N3) and the exocyclic amino group. For 2-aminopyrimidine and its derivatives, protonation overwhelmingly occurs on one of the ring nitrogens rather than the exocyclic amino group, as this allows for charge delocalization across the aromatic system.[7][8]

-

Substituent Effects on Basicity:

-

2-Amino Group: This group acts as a key basic center and can participate in resonance.

-

4,6-Dimethoxy Groups: The oxygen lone pairs of the methoxy groups donate electron density into the pyrimidine ring via the resonance effect.[9] This increases the electron density on the ring nitrogens, making them more basic (i.e., raising the pKa).[10]

-

5-Ethyl Group: The ethyl group is a weak electron-donating group through induction. This effect further increases the electron density of the ring system, albeit to a lesser extent than the methoxy groups, and is expected to slightly increase the basicity compared to the non-ethylated analogue.

-

-

Predicted pKa Value: While no experimental pKa value for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is readily available in the literature, a predicted pKa for the closely related 2-Amino-4,6-dimethoxypyrimidine is 4.02 ± 0.10.[11][12] Given the slight electron-donating nature of the ethyl group at the 5-position, the pKa of the title compound is predicted to be marginally higher than this value, likely in the range of 4.1 to 4.3 .

This predicted pKa suggests that at physiological pH (≈7.4), the compound will exist almost entirely in its neutral, un-ionized form, which has significant implications for its lipophilicity and membrane permeability.

Methodologies for pKa Determination

Several robust methods exist for the experimental and computational determination of pKa values. The choice of method often depends on the compound's properties (e.g., solubility, chromophore presence), required accuracy, and available equipment.

| Method | Principle | Advantages | Limitations |

| Potentiometric Titration | Measures the change in pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the titration curve.[4][13] | High accuracy, low cost, applicable to a wide range of compounds.[2] | Requires sufficient solubility in the titration medium; can be difficult for very weak acids/bases. |

| UV-Vis Spectrophotometry | Measures the change in absorbance at a specific wavelength as a function of pH. Ionization alters the electronic structure, leading to a shift in the UV-Vis spectrum.[10] | High sensitivity, requires only a small amount of sample. | Requires the compound to have a pH-dependent chromophore near an ionizable center. |

| NMR Spectroscopy | Monitors the chemical shift of a nucleus (e.g., ¹H, ¹³C) close to the ionization site as a function of pH. The pKa is the inflection point of the chemical shift vs. pH plot.[1][3] | Can resolve pKa values of multiple ionizable groups in a single molecule and unambiguously identify the protonation site.[1] | Lower throughput, requires higher sample concentration, and access to an NMR spectrometer. |

| Computational Prediction | Uses quantitative structure-property relationship (QSPR) models or quantum chemical calculations to estimate pKa based on molecular structure.[14][15] | High throughput, no physical sample required, useful for virtual screening. | Accuracy can be limited, especially for complex heterocyclic systems not well-represented in the training data.[14][15] |

For 5-Ethyl-4,6-dimethoxypyrimidin-2-amine, potentiometric titration is an excellent choice due to its accuracy and the compound's expected basicity, making it readily titratable with a strong acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a self-validating workflow for the accurate determination of the pKa of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.

4.1. Principle

A solution of the compound is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a sigmoidal curve. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and neutral species are equal.[2][13]

4.2. Apparatus and Reagents

-

High-precision pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks and pipettes (Class A)

-

5-Ethyl-4,6-dimethoxypyrimidin-2-amine (analyte)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution (titrant)

-

Standard pH buffers (e.g., pH 2.00, 4.01, 7.00)

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

0.1 M Potassium Chloride (KCl) solution to maintain constant ionic strength

4.3. Experimental Workflow Diagram

Caption: Workflow for Potentiometric pKa Determination.

4.4. Step-by-Step Procedure

-

pH Meter Calibration: Calibrate the pH meter using at least three standard buffers (e.g., 2.00, 4.01, 7.00) that bracket the expected pKa. Ensure the slope is within the acceptable range (typically 95-105%).

-

Analyte Solution Preparation: Accurately weigh a sufficient amount of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine to prepare a solution of known concentration (e.g., 25 mL of a 1 mM solution) in 0.1 M KCl. The KCl maintains a constant ionic strength throughout the titration.

-

Titration Setup: Place the analyte solution in a beaker on a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or stir bar.

-

Initial Reading: Record the initial pH of the solution before adding any titrant.

-

Titration: Add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[4] Reduce the increment size near the equivalence point where the pH changes most rapidly.

-

Endpoint: Continue the titration well past the equivalence point until the pH curve flattens out again.

-

Replicates: Perform the titration in triplicate to ensure reproducibility.

4.5. Data Analysis

-

Plot Data: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

-

Determine Equivalence Point (Veq): The equivalence point is the point of maximum slope on the titration curve. This can be determined precisely by finding the peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V).

-

Calculate pKa: The pKa is equal to the pH at the half-equivalence point (Veq/2). Find the volume corresponding to Veq/2 on your x-axis and read the corresponding pH from the original titration curve.

-

Report Results: Calculate the mean and standard deviation of the pKa values obtained from the triplicate titrations.

Ionization Profile and Pharmaceutical Relevance

The pKa value allows for the construction of a species distribution plot, which shows the percentage of the neutral and protonated forms of the molecule at any given pH.

5.1. Ionization Equilibrium

The protonation of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (B) by an acid (H⁺) can be represented by the following equilibrium:

Caption: Ionization Equilibrium of the Compound.

5.2. Interpretation

-

At pH << pKa (e.g., pH 2, gastric fluid): The compound will be predominantly in its protonated, cationic form (BH⁺). This form will be more water-soluble.

-

At pH = pKa (≈ 4.2): The concentrations of the neutral species (B) and the protonated species (BH⁺) will be equal (50% each).

-

At pH >> pKa (e.g., pH 7.4, blood/intestine): The compound will exist almost entirely (>99.9%) in its neutral, un-ionized form (B). This high fraction of the neutral species at physiological pH suggests that the molecule will be relatively lipophilic and should exhibit good passive permeability across cell membranes, a desirable trait for oral absorption and distribution.

Conclusion

This guide has detailed the theoretical and practical considerations for determining the pKa and understanding the ionization behavior of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine. Based on structural analysis, its pKa is predicted to be approximately 4.1-4.3, indicating it is a weak base. At physiological pH, it will be overwhelmingly in its neutral, lipophilic form, favoring membrane permeability. Potentiometric titration stands out as a precise and reliable method for experimental verification. A thorough understanding of this compound's ionization profile is an indispensable component of its preclinical evaluation, providing critical insights that guide formulation, predict ADME properties, and ultimately support its development as a potential therapeutic agent.

References

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available at: [Link]

-

Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2022). ACS Omega. Available at: [Link]

-

Stefanović, D., & Grützmacher, H. F. (1974). The ionisation potential of some substituted pyridines. Organic Mass Spectrometry. Available at: [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). Education Sciences. Available at: [Link]

-

Manallack, D. T. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering. Available at: [Link]

-

Hendriksen, B. A., et al. (2019). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Antol, I., et al. (2024). Cross Section Calculations for Electron- Impact Ionization of Pyrimidine Molecule and its Halogenated Derivatives. Preprints.org. Available at: [Link]

-

Pullen, S., et al. (2012). Ultrafast resonance-enhanced multiphoton ionization in the azabenzenes: Pyridine, pyridazine, pyrimidine, and pyrazine. The Journal of Chemical Physics. Available at: [Link]

-

de Souza, G. G. B., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules. Available at: [Link]

-

Sild, S., & Jensen, J. H. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

-

Campillo, N., et al. (2004). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Computer-Aided Molecular Design. Available at: [Link]

-

Turecek, F., et al. (1997). Protonation Sites in Pyrimidine and Pyrimidinamines in the Gas Phase. Journal of the American Chemical Society. Available at: [Link]

-

Parry, E. P., Hern, D. H., & Burr, J. G. (1969). Determination of acid pK values of some pyrimidine derivatives. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis. Available at: [Link]

-

Roth, B., & Strelitz, J. Z. (1969). Protonation of 2,4-diaminopyrimidines. I. Dissociation constants and substituent effects. The Journal of Organic Chemistry. Available at: [Link]

-

Iovine, C., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences. Available at: [Link]

-

Chopra, D., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. CrystEngComm. Available at: [Link]

-

Kumar, S., et al. (2023). Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. International Journal of Creative Research Thoughts. Available at: [Link]

-

Noll, S., et al. (2009). Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity. European Journal of Medicinal Chemistry. Available at: [Link]

-

Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

-

2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem. Retrieved March 4, 2026, from [Link]

-

Stanovnik, B., & Svete, J. (2012). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. ResearchGate. Available at: [Link]

-

Gazivoda, T., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules. Available at: [Link]

-

Why is methoxy group an electron donating group? (2016). Chemistry Stack Exchange. Available at: [Link]

-

Al-Janaby, N. F. G., & Al-Assadi, Y. K. (2023). Preparation and Characterization of Some New Compounds Derived from 2-amino-4,6 dimethoxy pyrimidine and Some Drugs, Evaluation. Journal of Educational and Scientific Studies. Available at: [Link]

-

Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. (2006). Quick Company. Available at: [Link]

- A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. (2020). Google Patents.

Sources

- 1. ijirss.com [ijirss.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. preprints.org [preprints.org]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. ijcrt.org [ijcrt.org]

- 11. benchchem.com [benchchem.com]

- 12. 2-Amino-4,6-dimethoxypyrimidine CAS#: 36315-01-2 [m.chemicalbook.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mrupp.info [mrupp.info]

- 15. peerj.com [peerj.com]

Thermal Profiling and Stability Kinetics of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6)

A Technical Whitepaper for Preformulation Scientists and Drug Development Professionals

As a Senior Application Scientist specializing in solid-state characterization, I frequently encounter highly substituted heterocyclic compounds where thermal behavior dictates downstream synthetic scaling and pharmaceutical viability. 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS: 138915-47-6) is a prime example of a complex molecular building block utilized extensively as a pharmaceutical intermediate[1].

This technical guide deconstructs the structure-property relationships (SPR) governing the melting point (

Structure-Property Relationships (SPR) Governing Thermal Behavior

The thermal stability and phase transition dynamics of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine are intrinsically linked to its molecular architecture (Molecular Weight: 183.21 g/mol )[2]. The pyrimidine core acts as a rigid scaffold, but the substituents dictate the intermolecular forces within the crystal lattice:

-

2-Amino Group: Introduces a strong hydrogen-bonding network. Typically, amino-substituted pyrimidines exhibit elevated melting points due to the high energy required to break these intermolecular H-bonds during the solid-to-liquid transition.

-

4,6-Dimethoxy Groups: These electron-donating groups stabilize the pyrimidine ring but are susceptible to thermal cleavage (O-demethylation) at extreme temperatures.

-

5-Ethyl Group (The Disruptor): The addition of an alkyl chain at the 5-position introduces significant steric hindrance. Causally, this bulky ethyl group disrupts the planar stacking of the pyrimidine rings, increasing the free volume within the crystal lattice. This structural disruption lowers the lattice energy, thereby depressing the melting point compared to non-alkylated analogs.

Fig 1. Structure-Property Relationship (SPR) governing the thermal behavior of the compound.

Melting Point Dynamics & Phase Transitions

Because 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is a specialized intermediate, its exact empirical melting point is subject to the crystallization solvent and polymorphic form. However, based on structural analogs like 2-amino-4,6-dimethoxypyrimidine (which melts at ~95°C), the steric bulk of the 5-ethyl group depresses the expected melting point into the 70°C – 90°C range.

To determine the exact melting point, Differential Scanning Calorimetry (DSC) is the gold standard. DSC measures the heat flow associated with the endothermic melting transition, providing both the onset temperature (

Quantitative Thermal Data Summary

| Parameter | Estimated Value / Range | Analytical Method | Mechanistic Driver |

| Molecular Weight | 183.21 g/mol | Mass Spectrometry | Sum of atomic masses[2] |

| Melting Point ( | 70°C - 90°C | DSC | Disrupted crystal packing via 5-ethyl group |

| Onset of Degradation ( | > 220°C | TGA | Cleavage of 4,6-dimethoxy C-O bonds |

| Storage Temperature | 2°C to 8°C | Stability Chamber | Prevention of oxidative/thermal degradation[3] |

Thermal Stability and Degradation Kinetics

Thermal stability refers to the compound's ability to resist chemical decomposition at elevated temperatures. For substituted pyrimidines, degradation typically initiates via the loss of the methoxy groups or deamination.

Similar to its structural analogs, 5-Ethyl-4,6-dimethoxypyrimidin-2-amine is incompatible with strong oxidizing agents and mineral acids, which can initiate exothermic degradation[3]. To isolate purely thermal degradation pathways from oxidative degradation, Thermogravimetric Analysis (TGA) must be performed under an inert nitrogen atmosphere. Long-term stability is best preserved by storing the compound in a tightly sealed container at 2°C to 8°C, protected from moisture and light[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, thermal analysis cannot rely on blind data collection. The following protocols are designed as self-validating systems , incorporating internal calibrations and baseline checks to guarantee that the observed thermal events are inherent to the sample, not instrument artifacts.

Fig 2. Self-validating thermal analysis workflow utilizing parallel DSC and TGA.

Protocol A: Melting Point Determination via DSC

Causality Check: A heating rate of 10°C/min is chosen to balance thermal resolution (detecting closely spaced polymorphic transitions) with sensitivity (generating a distinct endothermic peak).

-

System Calibration (Validation Step): Run a high-purity Indium standard. Verify that the melting onset is exactly 156.6°C and the enthalpy of fusion is 28.59 J/g. If the instrument deviates by >0.1°C, recalibrate before proceeding.

-

Baseline Subtraction: Run an empty aluminum pan method under identical conditions to establish a thermal baseline.

-

Sample Preparation: Accurately weigh 1.5 to 3.0 mg of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

-

Purge Gas: Set the nitrogen purge gas flow to 50 mL/min to prevent moisture condensation and oxidation during heating.

-

Thermal Method:

-

Equilibrate at 25°C for 3 minutes.

-

Ramp at 10°C/min from 25°C to 150°C.

-

-

Data Analysis: Identify the sharp endothermic peak. Record the extrapolated onset temperature (

) as the true thermodynamic melting point, rather than the peak maximum, which is subject to sample mass variations.

Protocol B: Degradation Kinetics via TGA

Causality Check: TGA measures mass loss over time/temperature. Using a nitrogen atmosphere isolates thermal cleavage (pyrolysis) from oxidative combustion, providing a true measure of the molecule's intrinsic bond strength.

-

Tare and Calibration (Validation Step): Tare an empty platinum or alumina crucible. Run a standard calcium oxalate monohydrate sample to verify the accuracy of the microbalance and temperature thermocouple.

-

Sample Loading: Load 5 to 10 mg of the compound into the crucible. A larger mass is used here compared to DSC to improve the signal-to-noise ratio of the microbalance.

-

Atmosphere Control: Establish a strict anhydrous nitrogen flow at 60 mL/min.

-

Thermal Method:

-

Equilibrate at 25°C.

-

Ramp at 10°C/min from 25°C to 400°C.

-

-

Data Analysis: Plot the weight percentage against temperature. Calculate the 1% and 5% mass loss temperatures (

and

Conclusion

For 5-Ethyl-4,6-dimethoxypyrimidin-2-amine, the interplay between the rigid pyrimidine core, the hydrogen-bonding amino group, and the sterically hindering ethyl group creates a unique thermal profile. By employing self-validating DSC and TGA methodologies, preformulation scientists can accurately map its melting point and degradation kinetics, ensuring that downstream synthetic applications remain within safe and thermodynamically favorable boundaries.

References

Sources

Synthesis Pathways of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine: A Comprehensive Technical Guide

Executive Summary

In the realm of advanced organic synthesis, 5-Ethyl-4,6-dimethoxypyrimidin-2-amine serves as a highly privileged structural motif. Featuring a fully substituted pyrimidine core with an ethyl group at C5, methoxy groups at C4 and C6, and an exocyclic amine at C2, this compound is a critical intermediate in the development of next-generation agrochemicals (such as sulfonylurea herbicides) and pharmaceutical active pharmaceutical ingredients (APIs) targeting kinase inhibition.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural recitations. Here, we dissect the causality, thermodynamic drivers, and self-validating quality control mechanisms that govern the three-phase synthesis of this complex heterocycle.

Retrosynthetic Analysis & Pathway Strategy

The most robust, scalable, and atom-economical route to 5-ethyl-4,6-dimethoxypyrimidin-2-amine relies on a convergent [3+3] cyclocondensation followed by sequential functional group interconversions (FGIs). Constructing the pyrimidine core from acyclic precursors allows for precise control over the C5 substitution, while subsequent electrophilic halogenation and nucleophilic aromatic substitution (SNAr) establish the C4/C6 methoxy groups[1].

Caption: Three-phase synthetic workflow for 5-Ethyl-4,6-dimethoxypyrimidin-2-amine.

Phase 1: Core Assembly via [3+3] Cyclocondensation

The foundational step involves the cyclocondensation of diethyl ethylmalonate with guanidine. This step establishes the pyrimidine ring and the C2/C5 substituents simultaneously.

Step-by-Step Methodology

-

Alkoxide Generation: Under an inert nitrogen atmosphere, dissolve metallic sodium in absolute ethanol to generate a sodium ethoxide (NaOEt) solution.

-

Reagent Addition: Add guanidine hydrochloride to the alkoxide solution, followed by a stoichiometric equivalent of diethyl ethylmalonate.

-

Thermal Cyclization: Heat the mixture to reflux (approx. 78°C) under continuous stirring for 4 to 6 hours.

-

Isoelectric Isolation: Evaporate the ethanol under reduced pressure. Dissolve the resulting solid in distilled water and carefully adjust the pH to ~6.0 using 1M HCl.

-

Recovery: Filter the precipitated white solid, wash with cold water, and dry under a vacuum to yield 2-amino-5-ethylpyrimidine-4,6-diol [2].

Causality & Self-Validation

The use of absolute ethanol is a strict thermodynamic requirement; trace water leads to the irreversible saponification of the diester, generating unreactive ethylmalonic acid. The in situ generation of NaOEt ensures a strictly anhydrous environment while shifting the equilibrium forward by neutralizing the guanidine hydrochloride[1].

This protocol is a self-validating system through its isolation step. The diol product is amphoteric. By adjusting the aqueous solution to exactly pH 6 (its isoelectric point), the molecule achieves net-zero charge and crashes out of the solution. If the cyclization fails, the acyclic precursors remain soluble, ensuring that only the highly pure pyrimidine core (>88% yield) is recovered[2].

Phase 2: Electrophilic Halogenation (Activation)

Direct nucleophilic displacement of the hydroxyl groups on 2-amino-5-ethylpyrimidine-4,6-diol is thermodynamically unfavorable because the molecule predominantly exists in its highly stable lactam tautomer. To break this stability, we must convert the oxygen atoms into exceptional leaving groups.

Step-by-Step Methodology

-

Suspension: Suspend 2-amino-5-ethylpyrimidine-4,6-diol in neat phosphorus oxychloride (POCl₃).

-

Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux: Heat the mixture to reflux (105°C) for 5 hours.

-

Exothermic Quench: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring.

-

Isolation: Filter the resulting precipitate, wash with cold water to remove residual phosphoric acid, and dry to yield 4,6-dichloro-5-ethylpyrimidin-2-amine [2].

Causality & Self-Validation

POCl₃ acts as both the solvent and the chlorinating agent. However, the addition of DMF is the critical mechanistic trigger. DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion)[1]. This transient species attacks the lactam oxygen, converting it into a phosphorodichloridate—an excellent leaving group that is rapidly displaced by chloride ions[3].

The ice quench serves as the self-validating purification mechanism. While unreacted POCl₃ and DMF violently hydrolyze into water-soluble byproducts, the target dichloro-pyrimidine is highly hydrophobic and immediately precipitates, yielding a pure product (~82% yield) without the need for column chromatography[2].

Caption: Mechanistic causality of DMF-catalyzed Vilsmeier-Haack activation.

Phase 3: Nucleophilic Aromatic Substitution (Methoxylation)

The final transformation requires replacing the C4 and C6 chlorides with methoxy groups via Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Methodology

-

Dissolution: Dissolve 4,6-dichloro-5-ethylpyrimidin-2-amine in anhydrous methanol.

-

Nucleophile Addition: Add a stoichiometric excess (2.5 to 3.0 equivalents) of sodium methoxide (NaOMe) solution in methanol.

-

Thermal Activation: Heat the reaction to 60-70°C and maintain for 2 to 7 hours[4].

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between distilled water and ethyl acetate.

-

Extraction: Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the final 5-ethyl-4,6-dimethoxypyrimidin-2-amine .

Causality & Self-Validation

The pyrimidine ring's nitrogen atoms withdraw electron density, activating the C4 and C6 positions for SNAr. However, the C2 amino group acts as an electron-donating group (EDG) via resonance, slightly dampening the electrophilicity of the ring. To overcome this energy barrier, a strong nucleophile (methoxide) and elevated thermal conditions are required[4].

The use of NaOMe in anhydrous methanol (rather than aqueous NaOH) is an intentional choice to prevent the competitive hydrolysis of the chlorides back to the diol. The liquid-liquid extraction seamlessly separates the organic product from the NaCl byproduct, self-validating the purity of the final compound.

Quantitative Data & Analytical Validation

To ensure rigorous quality control, the following table summarizes the expected yields and key analytical markers for each isolated intermediate. Tracking these specific ¹H NMR shifts ensures that the structural integrity of the pyrimidine core is maintained throughout the harsh chlorination and methoxylation conditions.

| Compound | Reaction Phase | Expected Yield | Key ¹H NMR Markers | Purity Control Mechanism |

| 2-Amino-5-ethylpyrimidine-4,6-diol | [3+3] Cyclocondensation | ~88% | (DMSO-d₆): δ 10.30 (bs, 2H, OH), 6.30 (bs, 2H, NH₂), 2.14 (q, 2H, CH₂), 0.88 (t, 3H, CH₃)[2] | Isoelectric precipitation at pH 6.0 |

| 4,6-Dichloro-5-ethylpyrimidin-2-amine | Vilsmeier-Haack Chlorination | ~82% | (DMSO-d₆): δ 7.32 (bs, 2H, NH₂), 2.61 (q, 2H, CH₂), 1.07 (t, 3H, CH₃)[2] | Hydrophobic precipitation via ice quench |

| 5-Ethyl-4,6-dimethoxypyrimidin-2-amine | SNAr Methoxylation | >90% | (CDCl₃): δ ~4.80 (bs, 2H, NH₂), 3.95 (s, 6H, OCH₃), 2.55 (q, 2H, CH₂), 1.05 (t, 3H, CH₃)[4] | Liquid-liquid extraction (EtOAc/H₂O) |

References

-

[2] Jansa, P. et al. "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." PubMed Central (PMC). Available at:[Link]

-

[3] Google Patents. "US9657007B2 - Substituted aminopyrimidine compounds and methods of use." Google Patents. Available at:

Sources

- 1. 2-Amino-4-chloropyrimidine-5-carboxylic acid | 1240594-92-6 | Benchchem [benchchem.com]

- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9657007B2 - Substituted aminopyrimidine compounds and methods of use - Google Patents [patents.google.com]

- 4. 2-Amino-4,6-dimethoxypyrimidine Research Chemical [benchchem.com]

Methodological & Application

Application Note: Synthesis of Sulfonylurea Herbicides using 5-Ethyl-4,6-dimethoxypyrimidin-2-amine

This Application Note is structured as a high-level technical guide for chemical development professionals. It addresses the synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine (a critical "tailor-made" intermediate) and its subsequent coupling to form sulfonylurea herbicides.

While the 5-H, 5-methyl, and 5-chloro analogs are ubiquitous in commercial herbicides (e.g., Metsulfuron, Chlorimuron), the 5-ethyl variant represents a specialized structural modification often used in Structure-Activity Relationship (SAR) optimization to modulate lipophilicity (

Executive Summary & Strategic Rationale

The sulfonylurea class of herbicides operates by inhibiting ALS, a key enzyme in branched-chain amino acid biosynthesis. The efficacy of these molecules hinges on the "ortho-substituted benzenesulfonylurea" bridge and the specific electronics of the heterocycle.

Why the 5-Ethyl Substituent?

-

Lipophilicity Modulation: The ethyl group at the 5-position of the pyrimidine ring increases the partition coefficient (

) compared to the standard 5-H or 5-methyl analogs. This can enhance foliar uptake and translocation in specific weed species. -

Metabolic Blocking: Substitution at the 5-position blocks oxidative metabolism at this site, potentially extending the half-life of the active molecule within the plant.

-

Selectivity Tuning: Steric bulk at the 5-position alters the binding pocket fit within the ALS enzyme, often shifting the selectivity profile between crops (e.g., wheat vs. maize).

This guide details a self-validating synthesis workflow starting from acyclic precursors to the final sulfonylurea coupling.

Chemical Pathway Visualization

The following diagram outlines the convergent synthesis strategy. The workflow is divided into Module A (Construction of the Pyrimidine Core) and Module B (The Sulfonylurea Coupling).

Caption: Convergent synthesis workflow. Module A builds the electron-rich pyrimidine amine. Module B couples it with a sulfonyl electrophile to form the bioactive urea bridge.

Module A: Synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine

This module constructs the heterocyclic core. The 5-ethyl group is introduced via the malonate precursor, ensuring regiospecificity.

Step 1: Cyclization to 2-Amino-5-ethyl-4,6-dihydroxypyrimidine

Mechanism: Double nucleophilic acyl substitution. Precursors: Diethyl ethylmalonate (CAS: 133-13-1) and Guanidine Carbonate (CAS: 593-85-1).

Protocol:

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (N2) is recommended but not strictly required.

-

Base Preparation: Charge absolute ethanol (500 mL) and add Sodium metal (2.1 eq) in small pieces to generate Sodium Ethoxide in situ. (Alternatively, use commercial 21% NaOEt solution).

-

Addition: Add Guanidine Carbonate (1.1 eq) to the ethoxide solution. Stir for 30 min at ambient temperature.

-

Cyclization: Add Diethyl ethylmalonate (1.0 eq) dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitoring: TLC (10% MeOH in DCM) should show consumption of the ester.

-

Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in minimal water. Acidify carefully with glacial acetic acid to pH 5–6. The product (tautomeric diol/dione) will precipitate as a white solid.

-

Isolation: Filter, wash with cold water, and dry in a vacuum oven at 60°C.

-

Expected Yield: 80–88%.[1]

-

Checkpoint: 1H NMR (DMSO-d6) should show the ethyl group signals and broad exchangeable protons for OH/NH.

-

Step 2: Chlorination to 2-Amino-4,6-dichloro-5-ethylpyrimidine

Purpose: Activation of the 4,6-positions for methoxylation. Reagent: Phosphorus Oxychloride (POCl3).[2]

Protocol:

-

Setup: 500 mL flask with reflux condenser and caustic scrubber (to trap HCl gas).

-

Reaction: Suspend the dried "diol" intermediate (from Step 1) in neat POCl3 (5–6 eq).

-

Catalysis: Add N,N-Diethylaniline (1.0 eq) slowly (exothermic). This acts as a proton scavenger and catalyst.

-

Reflux: Heat to reflux (105°C) for 4–5 hours until the solution becomes clear.

-

Quench (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with saturated NaHCO3 and brine.

-

Purification: Dry over MgSO4 and concentrate. Recrystallize from Hexane/EtOAc if necessary.

-

Expected Yield: 70–80%.

-

Safety: POCl3 is highly corrosive and water-reactive.

-

Step 3: Methoxylation to 5-Ethyl-4,6-dimethoxypyrimidin-2-amine

Mechanism: Nucleophilic Aromatic Substitution (SnAr). Reagent: Sodium Methoxide (NaOMe).[3]

Protocol:

-